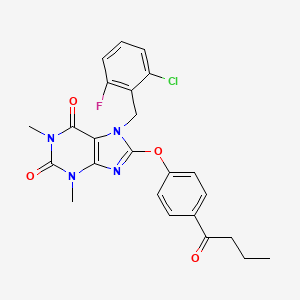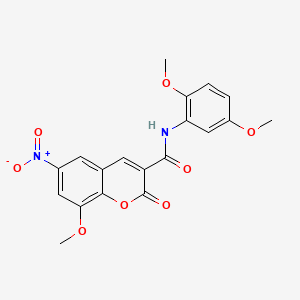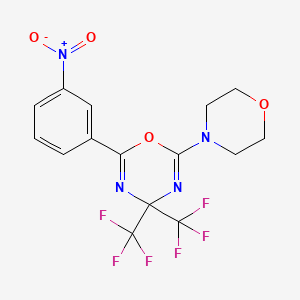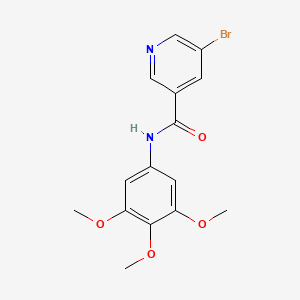![molecular formula C15H12Cl3N3O2 B3612407 N-[(benzylamino)carbonyl]-2,5,6-trichloro-4-methylnicotinamide](/img/structure/B3612407.png)
N-[(benzylamino)carbonyl]-2,5,6-trichloro-4-methylnicotinamide
説明
N-[(benzylamino)carbonyl]-2,5,6-trichloro-4-methylnicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BTA-C1 and belongs to the class of nicotinamide analogs. BTA-C1 is synthesized through a multistep process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
The mechanism of action of BTA-C1 involves the inhibition of specific signaling pathways that are essential for cancer cell survival. BTA-C1 has been shown to inhibit the Akt/mTOR signaling pathway, which is essential for cancer cell growth and survival. BTA-C1 has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
BTA-C1 has been shown to have several biochemical and physiological effects. Research has shown that BTA-C1 can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. BTA-C1 has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells.
実験室実験の利点と制限
BTA-C1 has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. BTA-C1 is also highly selective and can target specific signaling pathways involved in cancer cell growth and survival. However, BTA-C1 has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some assays. BTA-C1 also has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research on BTA-C1. One possible direction is to investigate the potential of BTA-C1 in combination with other anticancer agents. Another direction is to explore the potential of BTA-C1 in treating other diseases such as inflammatory disorders. Further research is also needed to optimize the synthesis of BTA-C1 and improve its bioavailability.
科学的研究の応用
BTA-C1 has been extensively studied for its potential therapeutic applications. Research has shown that BTA-C1 has anticancer properties and can induce cell death in various cancer cell lines. BTA-C1 has also been shown to inhibit the growth of cancer cells by targeting specific signaling pathways.
特性
IUPAC Name |
N-(benzylcarbamoyl)-2,5,6-trichloro-4-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3N3O2/c1-8-10(12(17)20-13(18)11(8)16)14(22)21-15(23)19-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,19,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONSEDWPALLWGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)NC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B3612324.png)

![methyl 4-({[5-(4-{[4-(methoxycarbonyl)benzyl]oxy}phenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate](/img/structure/B3612355.png)
![2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B3612361.png)



![3-amino-5-chloro-4,6-dimethyl-N-quinolin-8-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3612404.png)
![methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3-hydroxy-2-naphthoate](/img/structure/B3612409.png)

![1-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-2,6-dimethylphenyl)-2-pyrrolidinone](/img/structure/B3612413.png)
![1-(2-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B3612415.png)

![2-(4-fluorophenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B3612431.png)